molecular formula C15H12ClNO B5528018 N-(3-Chlorophenyl)Cinnamamide CAS No. 64741-15-7

N-(3-Chlorophenyl)Cinnamamide

Cat. No.: B5528018
CAS No.: 64741-15-7
M. Wt: 257.71 g/mol
InChI Key: ZUKRPXSFAZWKHZ-MDZDMXLPSA-N
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Description

N-(3-Chlorophenyl)Cinnamamide is a high-purity chemical compound offered for research and development purposes. With the molecular formula C₁₅H₁₂ClNO, this cinnamamide derivative features a chlorophenyl group and is characterized by its specific molecular weight, which can be calculated based on its atomic composition . Compounds within this class are of significant interest in various scientific fields and may be investigated for their potential biological activities or as a building block in synthetic organic chemistry. Researchers can utilize this product in foundational studies, including target identification, mechanism of action studies, and assay development. It is supplied as a solid and should be stored in a cool, dry environment. Handling should follow good laboratory practices. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKRPXSFAZWKHZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350390
Record name (E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64741-15-7
Record name NSC220947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-(3-Chlorophenyl)Cinnamamide involves the reaction of 3-chloroaniline with cinnamoyl chloride in the presence of a base such as triethylamine.

    Enzymatic Synthesis: Another method involves the use of enzymes like Lipozyme® TL IM to catalyze the reaction between methyl cinnamates and phenylethylamines under continuous-flow microreactors.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous-flow microreactors can also be scaled up for industrial applications, providing an economical and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, methanol.

    Catalysts: Lipozyme® TL IM for enzymatic reactions.

Major Products:

Scientific Research Applications

Chemistry: N-(3-Chlorophenyl)Cinnamamide is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine: this compound derivatives have been investigated for their anticancer properties. Some derivatives have shown activity against cancer cell lines, indicating their potential as therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the development of coatings, adhesives, and other functional materials .

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes like α-glucosidase by binding to their active sites. This inhibition can lead to a decrease in the breakdown of carbohydrates, making it a potential candidate for managing diabetes .

In antimicrobial applications, this compound interacts with the cell membranes of bacteria and fungi, disrupting their integrity and leading to cell death. The compound’s ability to bind to ergosterol in fungal cell membranes is particularly noteworthy .

Comparison with Similar Compounds

Structural Comparisons

Key structural parameters and substituent effects :

Compound Substituents (R1/R2) Dihedral Angle (°) Key Interactions Reference
N-(3-Chlorophenyl)cinnamamide Cl (R1: 3-Cl) 24.6 N–H⋯O, C–H⋯O, Cl⋯π
N-(2-Bromo-5-fluorophenyl)cinnamamide Br (R1: 2-Br), F (R1: 5-F) 47.0 Br⋯O, C–H⋯O
N-(3,4-Difluorophenyl)cinnamamide F (R1: 3-F, 4-F) ~0 (coplanar) F⋯π, C–H⋯F
N-(1-Naphthyl)cinnamamide 1-Naphthyl (R2) N/A Enhanced π-π stacking
N-(2-Morpholinoethyl)cinnamamide Morpholinoethyl (R2) N/A Hydrogen bonding with morpholine

Insights :

  • Halogen substituents: Chlorine and bromine at the meta position reduce steric hindrance, promoting coplanarity and stronger intermolecular interactions.
  • Bulkier groups: Substituents like 1-naphthyl or morpholinoethyl enhance hydrophobic interactions or solubility, respectively, impacting bioavailability .
Antimicrobial and Anticancer Activity
  • N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives with 1-naphthyl (R2) exhibit 10–50× higher antibacterial activity against Staphylococcus aureus than this compound, attributed to enhanced membrane penetration .
  • Fluorine and chlorine in R1 positions (e.g., 3-Cl, 4-F) improve anticancer activity (IC50 = 2–5 µM) against HeLa cells by modulating apoptosis pathways .
Enzyme Inhibition
  • (E)-3-(3-Chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) shows tyrosinase inhibition (IC50 = 15.2 µM), surpassing kojic acid (IC50 = 16.7 µM), due to chlorine’s electron-withdrawing effect and morpholine’s hydrogen-bonding capacity .
Larvicidal Activity
  • N-(3-Bromo-4-methoxyphenethyl)cinnamamide (LC50 = 62.13 mg/L) outperforms this compound, highlighting bromine’s role in disrupting insect nervous systems .
Antioxidant Activity
  • Nitro and acylvinyl groups in R1 positions enhance radical scavenging (EC50 = 8–12 µM) by stabilizing free radicals via resonance .

Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (Cl, F, NO2): Improve bioactivity by increasing electrophilicity and target binding .
  • Hydrophobic substituents (1-naphthyl, bromine) : Enhance membrane permeability and target affinity .
  • Polar groups (morpholine, hydroxyl) : Improve solubility and reduce toxicity .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl and cinnamoyl groups) and carbonyl resonance (δ ~165 ppm) .
    • Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., m/z 257.07 for C₁₅H₁₂ClNO).
  • X-ray crystallography : Single-crystal analysis reveals a dihedral angle of 24.6° between aromatic rings, stabilized by N–H⋯O hydrogen bonds and C–H⋯π interactions . SHELXL refinement (R-factor < 0.05) ensures accuracy .

What advanced crystallographic techniques resolve non-covalent interactions in this compound?

Advanced Research Question
The crystal lattice exhibits:

  • Hydrogen bonding : N–H⋯O (2.89 Å) and weak C–H⋯O (3.12 Å) interactions form 1D polymeric chains .
  • Halogen interactions : Chlorine participates in Cl⋯O contacts (3.30 Å), influencing packing density.
  • Software tools : SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution data (<1.0 Å) to model disorder and thermal parameters .

How do structural variations in N-aryl cinnamamides affect biological activity?

Advanced Research Question

  • Dihedral angle impact : A smaller angle (24.6° vs. 73.89° in N-(2-fluorophenyl)cinnamamide) enhances planarity, potentially improving receptor binding .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) increase metabolic stability but may reduce solubility. Comparative studies with N-(3,5-difluorophenyl) analogs show varied bioactivity profiles .

What experimental precautions are necessary for handling this compound in biological assays?

Q. Methodological Focus

  • Stability : Store at −20°C under inert atmosphere to prevent hydrolysis of the amide bond.
  • Solubility : Use DMSO (≤1% v/v) for in vitro studies; avoid aqueous buffers with pH > 8 to prevent degradation .
  • Biological testing : Pre-screen for cytotoxicity (e.g., MTT assay) before evaluating anti-inflammatory or antimicrobial activity .

How should researchers address contradictions in reported dihedral angles or bioactivity data for this compound derivatives?

Q. Data Contradiction Analysis

  • Crystallographic variability : Differences in dihedral angles (e.g., 24.6° vs. 47.0° in halogenated analogs) arise from crystal packing forces. Use Hirshfeld surface analysis to quantify interaction contributions .
  • Bioactivity discrepancies : Variability in IC₅₀ values (e.g., anti-inflammatory vs. antimicrobial assays) may reflect assay conditions (e.g., cell line specificity). Standardize protocols (e.g., LPS-induced RAW264.7 model) for comparability .

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